3-bromo-1,1,2,2-tetramethylcyclopropane
Overview
Description
3-bromo-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C₇H₁₃Br. It is a cyclopropane derivative, characterized by the presence of a bromine atom and four methyl groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,1,2,2-tetramethylcyclopropane typically involves the bromination of 1,1,2,2-tetramethylcyclopropane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,1,2,2-tetramethylcyclopropane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and amines (RNH₂).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are typically used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclopropanes with various functional groups.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Alcohols or ketones are formed depending on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-1,1,2,2-tetramethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-1,1,2,2-tetramethylcyclopropane in chemical reactions typically involves the reactivity of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-1,2,2,3-tetramethylcyclopropane
- 3-chloro-1,1,2,2-tetramethylcyclopropane
- 3-iodo-1,1,2,2-tetramethylcyclopropane
Uniqueness
3-bromo-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine, but less reactive than iodine, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-1,1,2,2-tetramethylcyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(2)5(8)7(6,3)4/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAYPRUMDAKCHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434359 | |
Record name | Cyclopropane, 3-bromo-1,1,2,2-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-06-3 | |
Record name | Cyclopropane, 3-bromo-1,1,2,2-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,1,2,2-tetramethylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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